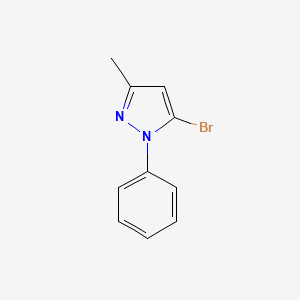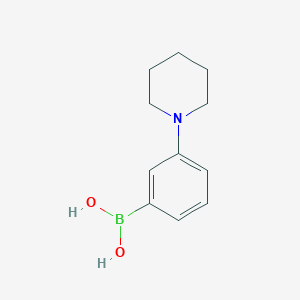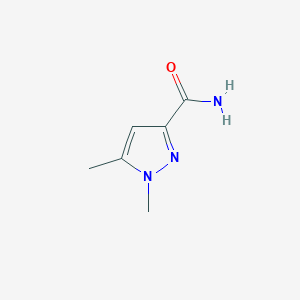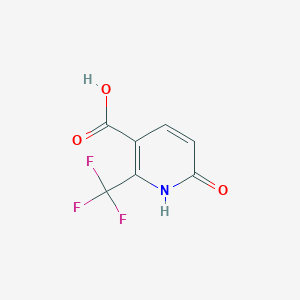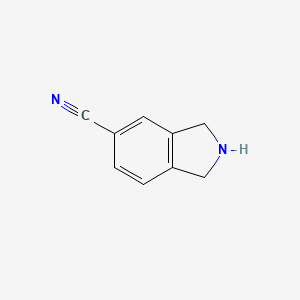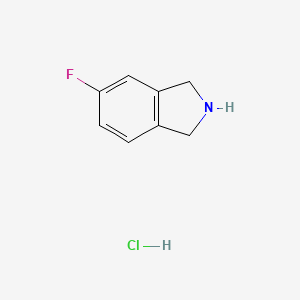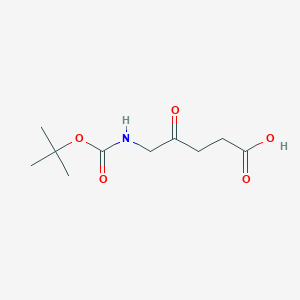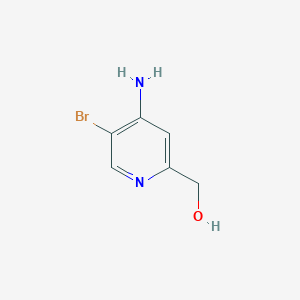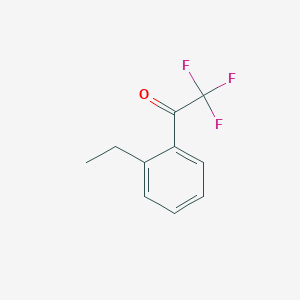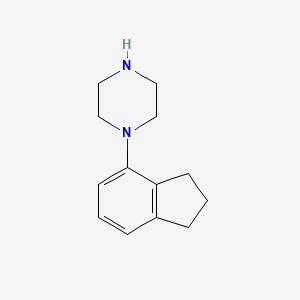
1-(2,3-Dihydro-1H-inden-4-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1H-inden-4-yl)piperazine is a chemical compound with the molecular formula C13H18N2. It is a derivative of piperazine, featuring an indane moiety.
作用机制
Target of Action
Similar compounds have been found to interact with5-HT 1 and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation, anxiety, and other neurological processes .
Mode of Action
1-(2,3-Dihydro-1H-inden-4-yl)piperazine is likely to interact with its targets by acting as a partial agonist . This means it binds to its target receptors and partially activates them, leading to a response that is less than the maximum response achievable by these receptors .
Biochemical Pathways
serotonin signaling pathway . This could lead to downstream effects on mood regulation, anxiety, and other neurological processes .
Result of Action
Similar compounds have been found to reduce5-HIAA levels in the striatum and exhibit antiaggressive behavior in vivo . These effects are likely due to the compound’s interaction with serotonin receptors .
生化分析
Biochemical Properties
1-(2,3-Dihydro-1H-inden-4-yl)piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, where it acts as a partial agonist This interaction can modulate the release of neurotransmitters such as serotonin, influencing various physiological processes
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with serotonin receptors can affect the release of serotonin, which in turn can influence mood, cognition, and other physiological functions
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its partial agonist activity at the 5-HT1A receptor involves binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This activation can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function. Additionally, this compound may inhibit or activate other enzymes, further modulating biochemical reactions within the cell.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulating neurotransmitter release and improving cognitive function . At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential neurotoxicity. Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe use of this compound in research settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation and conjugation, to form metabolites that are more easily excreted. These metabolic pathways can influence the compound’s bioavailability and overall effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or accumulate in specific organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-(2,3-dihydro-1H-inden-4-yl)amine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反应分析
Types of Reactions: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(2,3-Dihydro-1H-inden-4-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing.
相似化合物的比较
- 1-(2,3-Dihydro-1H-inden-2-yl)piperazine
- 1-(2,3-Dihydro-1H-inden-4-yl)-4-(2-naphthalenylsulfonyl)piperazine
- Indole derivatives
Uniqueness: 1-(2,3-Dihydro-1H-inden-4-yl)piperazine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indane moiety and piperazine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-3-11-4-2-6-13(12(11)5-1)15-9-7-14-8-10-15/h2,4,6,14H,1,3,5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOBEWYDAQTKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594207 |
Source


|
| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796856-40-1 |
Source


|
| Record name | 1-(2,3-Dihydro-1H-inden-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
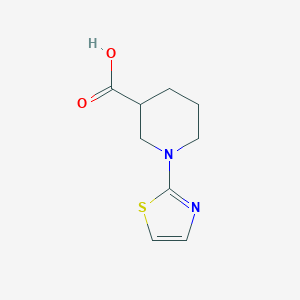

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)
